5-Bromo-2-ethoxy-3-methylpyridine

Medicinal chemistry Drug design Lipophilicity optimization

Generic bromopyridines often yield poor regioselectivity and low conversion in cross-couplings. 5-Bromo-2-ethoxy-3-methylpyridine (CAS 610279-03-3) overcomes this via the 2-ethoxy group's electron-donating resonance, activating the 5-bromo position for high-yield Suzuki-Miyaura couplings. • High-yield synthesis of 5-aryl-2-ethoxypyridines for SAR studies • Key precursor for p38 MAP kinase inhibitors-2-ethoxy group retained in final pharmacophore • ≥97% purity (HPLC/GC); solid at ambient temperature; shipped at room temperature

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 610279-03-3
Cat. No. B1275898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethoxy-3-methylpyridine
CAS610279-03-3
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C=C1C)Br
InChIInChI=1S/C8H10BrNO/c1-3-11-8-6(2)4-7(9)5-10-8/h4-5H,3H2,1-2H3
InChIKeyKJXFWKLSNMFKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethoxy-3-methylpyridine Properties


5-Bromo-2-ethoxy-3-methylpyridine is a brominated, 2‑alkoxy‑substituted pyridine derivative widely employed as a heteroaromatic building block in medicinal chemistry and agrochemical research. The compound, which exists as a solid at ambient temperature, features a bromine atom at the 5‑position, an ethoxy group at the 2‑position, and a methyl group at the 3‑position of the pyridine ring . Its molecular formula is C₈H₁₀BrNO and its molecular weight is 216.08 g/mol . Commercial material is typically supplied with a purity of ≥97% as determined by HPLC or GC , and it is used predominantly as an electrophilic partner in palladium‑catalyzed cross‑coupling reactions and as a precursor for further functionalization .

Cross-coupling Electrophilic partner for Suzuki–Miyaura reactions
Physical form Solid at ambient temperature for easier weighing and handling
Quality Batch-specific analytical data supports synthetic reproducibility

5-Bromo-2-ethoxy-3-methylpyridine vs. Generic Analogs


Simple bromopyridines or non‑alkoxy‑substituted analogs lack the precise electronic and steric profile required for many cross‑coupling and functionalization sequences that rely on this scaffold. The ethoxy group at the 2‑position exerts a strong electron‑donating resonance effect that modifies the electron density of the pyridine ring, directly influencing both the reactivity of the bromine at the 5‑position in Suzuki–Miyaura couplings and the site‑selectivity of subsequent metal‑catalyzed transformations . Replacing the ethoxy substituent with a methoxy group or removing it altogether changes the steric bulk, the lipophilicity (LogP) of the molecule, and the energy barrier for oxidative addition to palladium [1]. Consequently, substituting a generic 5‑bromopyridine or 2‑methoxy‑3‑methylpyridine in a validated synthetic route routinely leads to lower yields, altered regioselectivity, or complete reaction failure [2]. The quantitative evidence below demonstrates that the specific combination of substituents in 5‑bromo‑2‑ethoxy‑3‑methylpyridine confers measurable, procurement‑relevant differentiation.

Electronic profile mismatch
Removing the 2‑ethoxy group alters electron density on the pyridine ring and may lower oxidative addition rates.
Steric and lipophilicity shift
Switching to a methoxy analog reduces steric bulk and cLogP, potentially affecting downstream compound properties.
Documentation gap
Generic 5‑bromopyridines often lack batch‑specific NMR/HPLC certificates, increasing the risk of reaction failure from impurities.

5-Bromo-2-ethoxy-3-methylpyridine vs. Closest Analogs


Lipophilicity and Molecular Weight Advantage

The ethoxy substituent provides a distinct increase in molecular weight and a calculated higher lipophilicity (cLogP) relative to the corresponding methoxy analog, 5‑bromo‑2‑methoxy‑3‑methylpyridine . These physicochemical differences directly influence membrane permeability, metabolic stability, and protein‑binding properties of downstream drug candidates [1].

Lipophilicity & MW
Class-level
MW +14.03 g/mol (7.0%); cLogP +0.4 vs. methoxy analog
Supports lipophilicity-tuning studies
In silico prediction; confirm experimentally
Medicinal chemistry Drug design Lipophilicity optimization

Purity and Analytical QC Benchmarking

Commercial supplies of 5‑bromo‑2‑ethoxy‑3‑methylpyridine are routinely offered with a certified purity of ≥97% (HPLC/GC) and include batch‑specific analytical data (NMR, HPLC, GC) . This level of characterization and documentation surpasses that of many less‑common pyridine analogs, reducing the need for in‑house purification prior to use in sensitive catalytic reactions.

Purity & QC
Data to verify
≥97% purity with batch-specific NMR/HPLC/GC certificates
Reduces purification burden; supports reproducibility
Verify supplier documentation
Chemical procurement Quality control Reproducibility

Physical Form vs. Non-Brominated Precursor

5‑Bromo‑2‑ethoxy‑3‑methylpyridine is a solid at room temperature, in contrast to the liquid nature of its non‑brominated precursor, 2‑ethoxy‑3‑methylpyridine . This physical state difference impacts handling, storage, and purification workflows during scale‑up operations.

Physical Form
Data to verify
Solid vs. liquid (2‑ethoxy‑3‑methylpyridine) at 20–25 °C
Solid form may simplify handling and scale-up
Confirm physical state upon receipt
Process chemistry Material handling Scale-up

Suzuki–Miyaura Cross-Coupling Selectivity

The presence of a bromine atom at the 5‑position, combined with a 2‑ethoxy group, provides a highly selective handle for Suzuki–Miyaura cross‑coupling with aryl boronic acids [1]. Unlike 5‑bromo‑3‑methylpyridine, which lacks the 2‑alkoxy group, the ethoxy substituent electronically activates the pyridine ring toward oxidative addition while simultaneously blocking unwanted side reactions at the 2‑position . This chemo‑ and regio‑selectivity is essential for constructing 5‑aryl‑2‑ethoxypyridine libraries.

Suzuki Selectivity
Class-level
Clean 5‑position coupling, >70% yield under standard conditions
Supports 5‑aryl‑2‑ethoxypyridine library synthesis
Yield and selectivity depend on specific conditions
Organic synthesis Cross-coupling Medicinal chemistry

Key Applications of 5-Bromo-2-ethoxy-3-methylpyridine


p38 MAP Kinase Inhibitor Precursors

The compound serves as a key intermediate for preparing N‑phenyl pyridinone‑based p38 MAP kinase inhibitors [1]. The 2‑ethoxy group is retained in the final pharmacophore, contributing to optimal binding interactions and metabolic stability. Researchers developing p38 inhibitors for inflammatory diseases rely on this specific building block because methoxy analogs do not provide the same lipophilicity and potency profile .

5-Aryl-2-ethoxypyridine Library Synthesis

Medicinal chemists utilize the 5‑bromo handle for high‑yielding Suzuki–Miyaura cross‑couplings to generate diverse 5‑aryl‑2‑ethoxypyridine derivatives [2]. The unique electronic activation provided by the 2‑ethoxy substituent ensures cleaner reaction profiles and higher isolated yields compared to non‑alkoxy bromopyridines, accelerating SAR studies in hit‑to‑lead campaigns.

Agrochemical Intermediate Development

The compound is employed as a precursor in the synthesis of pyridine‑based agrochemicals, particularly herbicides and insecticides . Its solid physical form and high commercial purity (≥97%) enable straightforward formulation and scale‑up in process development, reducing impurities that could interfere with biological efficacy testing.

Application
Selection Property
Validation Focus
p38 MAPK inhibitor precursor synthesis
Ethoxy-substituted pyridine scaffold
Confirm coupling efficiency and kinase inhibition context
5‑Aryl‑2‑ethoxypyridine library synthesis
Suzuki‑reactive 5‑bromo handle
Assess cross‑coupling yield and regioselectivity
Pyridine‑based agrochemical intermediate
High‑purity solid building block
Verify purity and process scalability

Technical Documentation Hub

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